molecular formula C9H5BrClNO2 B13566795 6-Bromo-5-chloro-7-methylindoline-2,3-dione

6-Bromo-5-chloro-7-methylindoline-2,3-dione

Katalognummer: B13566795
Molekulargewicht: 274.50 g/mol
InChI-Schlüssel: IXEZSEUHHDNORH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-chloro-7-methylindoline-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

The synthesis of 6-Bromo-5-chloro-7-methylindoline-2,3-dione typically involves the bromination and chlorination of 7-methylindoline-2,3-dione. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure the selective substitution at the desired positions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

6-Bromo-5-chloro-7-methylindoline-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into different reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

6-Bromo-5-chloro-7-methylindoline-2,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-5-chloro-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-5-chloro-7-methylindoline-2,3-dione can be compared with other similar compounds such as:

  • 5-Bromo-7-methylindoline-2,3-dione
  • 7-Methylindoline-2,3-dione
  • 5-Chloro-7-methylindoline-2,3-dione

These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and methyl groups, which confer distinct properties and applications .

Eigenschaften

Molekularformel

C9H5BrClNO2

Molekulargewicht

274.50 g/mol

IUPAC-Name

6-bromo-5-chloro-7-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H5BrClNO2/c1-3-6(10)5(11)2-4-7(3)12-9(14)8(4)13/h2H,1H3,(H,12,13,14)

InChI-Schlüssel

IXEZSEUHHDNORH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC(=C1Br)Cl)C(=O)C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.